molecular formula C6H8ClN3 B2785353 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1279217-29-6

3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B2785353
CAS RN: 1279217-29-6
M. Wt: 157.6
InChI Key: WPGATYIEUKVZLC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have significant pharmacological importance and find applications in drug discovery studies, particularly against cancer cells, microbes, and various diseases in the human body .


Synthesis Analysis

The synthesis of 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole involves strategic approaches. One notable method utilizes 3-amino-1,2,4-triazole as a key starting material. Researchers have explored multicomponent reactions and other efficient methodologies to access this privileged scaffold. The goal is to discover new drug candidates by synthesizing novel 1,2,4-triazole-containing compounds .


Molecular Structure Analysis

The molecular structure of 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole consists of a pyrrolo-triazole core with a chloromethyl group attached. The arrangement of atoms and bonds within this heterocyclic system influences its biological activity and interactions with receptors .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. These reactions may lead to modifications of the chloromethyl group or alterations in the triazole ring. Understanding these transformations is crucial for designing derivatives with desired properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: NMR, IR, and MS data can provide insights into its structure .

Mechanism of Action

The precise mechanism of action for 3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole depends on its specific interactions with biological targets. It likely forms hydrogen bonds and dipole interactions with receptors, affecting cellular processes. Further studies are needed to elucidate its exact mode of action .

Safety and Hazards

  • Hazards :
    • Dispose of waste properly according to regulations .

properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGATYIEUKVZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

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